4,4,4-Trifluoro-3-methylbut-2-en-1-ol
Description
4,4,4-Trifluoro-2-buten-1-ol (CAS: 674-53-3; 83706-94-9) is a fluorinated allylic alcohol with the molecular formula C₄H₅F₃O and a molecular weight of 126.08 g/mol. Key physical properties include a boiling point of 95.9°C at atmospheric pressure, a density of 1.235 g/cm³, and a vapor pressure of 26.1 mmHg at 25°C . Its structure features a hydroxyl group at position 1, a double bond between carbons 2 and 3, and a trifluoromethyl (-CF₃) group at position 4. The compound is synthesized via a one-step process from alkyl 4,4,4-trifluorobut-2-enoate using mild reagents, avoiding toxic catalysts .
The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing -CF₃ group, which stabilizes adjacent carbocations and facilitates nucleophilic additions .
Properties
CAS No. |
59867-95-7 |
|---|---|
Molecular Formula |
C5H7F3O |
Molecular Weight |
140.10 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-methylbut-2-en-1-ol |
InChI |
InChI=1S/C5H7F3O/c1-4(2-3-9)5(6,7)8/h2,9H,3H2,1H3 |
InChI Key |
ZPBBVQXFDRDVKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 4,4,4-trifluoro-2-buten-1-ol with structurally related fluorinated compounds:
Key Observations :
- Electron-Withdrawing Effects: The -CF₃ group in 4,4,4-trifluoro-2-buten-1-ol increases its electrophilicity compared to non-fluorinated allylic alcohols. This contrasts with saturated analogs like 4,4,4-trifluoro-3-methylbutan-1-ol, which lack the conjugated double bond and exhibit lower reactivity .
- Aryl Substituents : Compounds like (E)-2-aryl-1,1,1-trifluoro-2-butene and the bis-aryl derivative in show enhanced steric and electronic effects, influencing their applications in catalysis or drug design .
Key Observations :
- Efficiency : The synthesis of 4,4,4-trifluoro-2-buten-1-ol avoids toxic metals, aligning with green chemistry principles . In contrast, Suzuki coupling in achieves high yields but requires palladium catalysts .
- Substituent Flexibility: Aryl-substituted analogs (e.g., 1-aryl-4,4,4-trifluoro-1-butanone) demonstrate broad substrate compatibility, accommodating diverse functional groups like halogens and heterocycles .
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